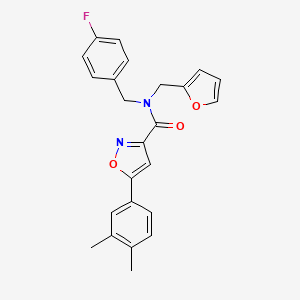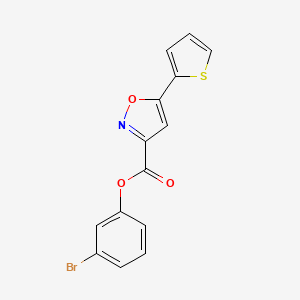![molecular formula C24H30N4O2 B11363664 2-{2-[1-(morpholin-4-yl)ethyl]-1H-benzimidazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11363664.png)
2-{2-[1-(morpholin-4-yl)ethyl]-1H-benzimidazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[1-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound that features a benzodiazole core, a morpholine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[1-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where morpholine reacts with an appropriate electrophilic intermediate.
Formation of the Acetamide Group: The acetamide group is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.
Substitution: The compound can undergo various substitution reactions, especially at the phenyl and benzodiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic and nucleophilic reagents, such as halogens and alkylating agents, are commonly employed.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole and phenyl derivatives.
Scientific Research Applications
2-{2-[1-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{2-[1-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodiazole core can bind to various receptors, modulating their activity, while the morpholine ring can enhance the compound’s solubility and bioavailability. The acetamide group may contribute to the compound’s stability and ability to form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
- **2-{2-[1-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE
- **2-{2-[1-(PIPERIDIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE
- **2-{2-[1-(PYRROLIDIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE
Uniqueness
The presence of the morpholine ring in 2-{2-[1-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE distinguishes it from similar compounds. This ring enhances the compound’s solubility and bioavailability, making it a more effective candidate for pharmaceutical applications. Additionally, the specific arrangement of functional groups in this compound may result in unique biological activities and interactions with molecular targets.
Properties
Molecular Formula |
C24H30N4O2 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[2-(1-morpholin-4-ylethyl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C24H30N4O2/c1-18(2)28(20-9-5-4-6-10-20)23(29)17-27-22-12-8-7-11-21(22)25-24(27)19(3)26-13-15-30-16-14-26/h4-12,18-19H,13-17H2,1-3H3 |
InChI Key |
QDAJOSHHVWRAJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C(C)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11363582.png)

![2-(3-((5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)propyl)isoindoline-1,3-dione](/img/structure/B11363598.png)
![1-(Allylthio)-5,9-dimethyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11363604.png)
![(5-Fluoro-3-methyl-1-benzofuran-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11363605.png)
![5-[(4-ethylbenzyl)(furan-2-ylmethyl)amino]-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11363610.png)
![3,4-dimethyl-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11363616.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B11363628.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11363632.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-ethylbutan-1-one](/img/structure/B11363638.png)
![N-(2,3-dimethylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11363640.png)

![3-chloro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B11363647.png)

